L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine
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Overview
Description
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine is a peptide compound composed of a sequence of amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with alkyl or acyl groups.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-valyl-L-prolyl-L-isoleucine
- L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-tyrosyl-L-serine
- Semaglutide
Uniqueness
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, adding stability and functionality to the peptide. Its sequence also enables specific interactions with molecular targets, making it valuable for research and therapeutic applications.
Properties
CAS No. |
651779-19-0 |
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Molecular Formula |
C35H64N8O10S |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H64N8O10S/c1-11-20(10)28(43-29(46)21(36)14-44)34(51)42-26(18(6)7)32(49)39-23(15-54)30(47)40-27(19(8)9)33(50)41-25(17(4)5)31(48)37-13-24(45)38-22(35(52)53)12-16(2)3/h16-23,25-28,44,54H,11-15,36H2,1-10H3,(H,37,48)(H,38,45)(H,39,49)(H,40,47)(H,41,50)(H,42,51)(H,43,46)(H,52,53)/t20-,21-,22-,23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
CTSFCLBAHYCINE-AMFGRPEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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